![molecular formula C20H18N4O2S B6553486 2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040645-97-3](/img/structure/B6553486.png)
2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is 378.11504700 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NHC-Catalyzed Reactions
The compound has been found to be effective in N-heterocyclic carbene (NHC) catalyzed reactions . The N-mesityl group in the compound helps to accelerate the formation of the Breslow intermediate, which is a key step in many NHC-catalyzed reactions . This makes the compound particularly useful in reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions .
Catalyst Selection and Design
The compound’s unique properties can provide a roadmap for catalyst selection and design . The N-mesityl group in the compound can render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the reaction . This can help in the design of more efficient catalysts for various chemical reactions .
Synthesis of New Catalysts
The compound can be used in the synthesis of new indenylidene-type metathesis catalysts . These catalysts, which bear modified unsymmetrically substituted N-heterocyclic carbene ligands, can be used in a variety of chemical reactions .
Research and Development
The compound can be used in research and development of new chemical reactions and processes . Its unique properties can help scientists understand the mechanisms of various chemical reactions, leading to the development of new and more efficient processes .
Industrial Applications
The compound’s effectiveness in various chemical reactions can make it useful in industrial applications . It can be used in the synthesis of various chemicals and materials, contributing to the efficiency and sustainability of industrial processes .
Education and Training
The compound can be used in education and training in the field of chemistry . Its unique properties and the variety of reactions it can catalyze can provide valuable learning opportunities for students and researchers .
properties
IUPAC Name |
2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-11-7-12(2)16(13(3)8-11)23-15(25)9-24-10-22-17-14-5-4-6-21-19(14)27-18(17)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLBZPPVDCGJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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